9-Methylacridine 9-Methylacridine Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
An derivative of Acridine
Brand Name: Vulcanchem
CAS No.: 611-64-3
VCID: VC21338839
InChI: InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3
SMILES: CC1=C2C=CC=CC2=NC3=CC=CC=C13
Molecular Formula: C14H11N
Molecular Weight: 193.24 g/mol

9-Methylacridine

CAS No.: 611-64-3

Cat. No.: VC21338839

Molecular Formula: C14H11N

Molecular Weight: 193.24 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

9-Methylacridine - 611-64-3

Specification

CAS No. 611-64-3
Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
IUPAC Name 9-methylacridine
Standard InChI InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3
Standard InChI Key FLDRLXJNISEWNZ-UHFFFAOYSA-N
SMILES CC1=C2C=CC=CC2=NC3=CC=CC=C13
Canonical SMILES CC1=C2C=CC=CC2=NC3=CC=CC=C13
Appearance Beige Solid
Melting Point >108 °C

Introduction

Chemical Structure and Identification

9-Methylacridine consists of a tricyclic structure with a pyridine ring fused between two benzene rings, with a methyl group substituted at the 9-position. The compound is characterized by the following identification parameters:

PropertyValue
Chemical FormulaC14H11N
Molecular Weight193.24 g/mol
CAS Registry Number611-64-3
Synonyms9-Methylacridin, 9-Methylakridin, 5-Methylacridine
InChIKeyFLDRLXJNISEWNZ-UHFFFAOYSA-N

The compound is a derivative of acridine, a quinoline derivative commonly used in manufacturing dyes and as an intermediate for synthesizing various compounds including antileishmanial agents .

Physical Properties

9-Methylacridine exhibits distinct physical characteristics that influence its handling, storage, and applications. These properties are summarized in the following table:

Physical PropertyValue
Physical StateSolid
AppearanceYellow crystalline powder
OdorOdorless
Melting Point114-119°C (237.2-246.2°F)
Boiling Point319.47°C (rough estimate)
Density1.1061 (rough estimate)
Refractive Index1.5850 (estimate)
SolubilitySlightly soluble in Chloroform and Methanol
pKa6.68±0.10 (Predicted)
StabilityStable under normal conditions

The compound appears as a yellow crystalline powder with no perceptible odor . Under normal storage conditions, 9-methylacridine remains stable, making it suitable for various chemical applications .

The synthesis of 9-methylacridine has been documented in the scientific literature, with a reference to a method published in Tetrahedron Letters (1968), which involves the reaction of 2-aminoacetophenone with phenylboronic acid . The reactivity of this compound is particularly interesting at the 9-position, where the methyl group can undergo various transformations.

One of the most significant reactions of 9-methylacridine is its oxidation to produce acridine 9-carboxylic acid. This transformation has industrial relevance and has been the subject of patent applications describing improved methodologies .

Oxidation to Acridine 9-carboxylic Acid

A patented method for the oxidation of 9-methylacridine involves:

  • Combining 9-methylacridine with an oxidant (preferably tert-butyl hydroperoxide) and an oxidation catalyst (such as vanadyl acetylacetonate) in a suitable solvent (typically chloroform)

  • Conducting the reaction at temperatures between 80-120°C for 1-3 hours

  • Separating and purifying the resulting acridine 9-carboxylic acid

The patent describes several improvements to traditional oxidation methods:

  • The molar ratio of 9-methylacridine:oxidant:catalyst is optimized at 1:4-8:0.03-0.06

  • The weight ratio of 9-methylacridine to solvent is 1:3-8

  • Microwave heating (200-350W) can be employed to enhance reaction efficiency

  • A stepwise addition of 9-methylacridine in three portions improves yield and reduces byproduct formation

This improved methodology offers significant advantages over previous techniques that used environmentally problematic oxidants such as chromic acid. The patent claims better controllability, simpler operation, environmental friendliness, and higher industrial application value .

Applications

Precursor for Acridine Derivatives

9-Methylacridine serves as an important intermediate in the synthesis of other acridine derivatives, particularly acridine 9-carboxylic acid. This carboxylic acid derivative has further applications in pharmaceutical research and synthesis of more complex compounds .

Corrosion Inhibition

Recent research has demonstrated the effectiveness of 9-methylacridine as a corrosion inhibitor for mild steel in acidic environments. A 2020 study investigated three 9-substituted acridines—9-carboxyacridine (CA), 9-methylacridine (MA), and 9-aminoacridine (AA)—for their ability to protect mild steel against corrosion in 15% HCl solution .

The research findings indicated that:

  • All three compounds functioned as effective corrosion inhibitors

  • The inhibition performance followed the order: η(AA) > η(MA) > η(CA)

  • These acridines acted as mixed-type inhibitors with predominant cathode process restraint

  • Their adsorption on mild steel surfaces obeyed the Langmuir adsorption isotherm

  • The protection mechanism involved both physisorption and chemisorption processes

This application highlights the practical industrial utility of 9-methylacridine beyond its role in organic synthesis.

Research Developments

The scientific community continues to explore new applications and improved methodologies related to 9-methylacridine:

Green Chemistry Approaches

Recent patents and publications emphasize environmentally friendly approaches to utilizing 9-methylacridine. The oxidation method described in the patent literature represents a significant advancement in green chemistry by:

  • Replacing heavy metal oxidants with organic peroxides

  • Minimizing catalyst quantities

  • Improving reaction efficiency through microwave heating

  • Reducing waste production and environmental impact

Structure-Activity Relationship Studies

Research into the corrosion inhibition properties of 9-methylacridine and related compounds has provided valuable insights into structure-activity relationships. Quantum chemical calculations and molecular dynamics simulations have been employed to understand:

  • The influence of different substituents at position 9 of the acridine ring

  • Configuration of adsorption on metal surfaces

  • Correlation between molecular structure and inhibition efficiency

These computational studies complement experimental findings and provide a theoretical foundation for designing more effective corrosion inhibitors based on the acridine scaffold.

Analytical data for 9-methylacridine has been compiled by various sources including the National Institute of Standards and Technology (NIST). Mass spectral data is available in the NIST WebBook, which provides valuable reference information for identification and characterization of this compound .

The analytical profile of 9-methylacridine includes:

  • Mass spectral data for electron ionization

  • Structural verification through spectroscopic methods

  • Standard reference data useful for qualitative and quantitative analysis

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